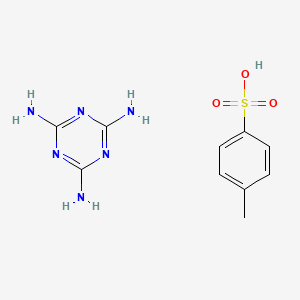
N,N'-DISALICYLAL-ETHYLENEDIAMINE IRON(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Disalicylal-ethylenediamine iron(II) is an organic iron complex with the chemical formula C16H14FeN2O2. This compound is known for its black solid appearance and is relatively stable at room temperature, although it is sensitive to light, heat, and oxygen . It is soluble in some organic solvents such as ethanol, methanol, and dimethylformamide .
Preparation Methods
The preparation of N,N’-Disalicylal-ethylenediamine iron(II) typically involves the reaction of disalicylaldehyde with ethylenediamine. The specific steps are as follows :
- Dissolve the appropriate amounts of disalicylaldehyde and ethylenediamine in a suitable organic solvent, such as ethanol or ether.
- Slowly add an acidic catalyst, such as hydrochloric acid or sulfuric acid, under stirring.
- The reaction mixture will change color from colorless to black, indicating the formation of the compound.
- After the reaction is complete, separate the precipitate by filtration or centrifugation.
- Wash the separated precipitate with an appropriate organic solvent to remove impurities.
Chemical Reactions Analysis
N,N’-Disalicylal-ethylenediamine iron(II) undergoes various chemical reactions, including:
Oxidation and Reduction: As an iron complex, it can participate in redox reactions where the iron center can be oxidized or reduced.
Substitution Reactions: The compound can undergo substitution reactions where ligands around the iron center are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other molecules or ions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Disalicylal-ethylenediamine iron(II) has several scientific research applications :
Catalysis: It is commonly used as a catalyst in the hydroxyl methylation reaction of phenol.
Dyes: Due to its black properties, it can be used as a dye or dye precursor.
Pharmaceuticals: In the medical field, it is used as an iron carrier, facilitating the transport of iron in biological systems.
Mechanism of Action
The mechanism of action of N,N’-Disalicylal-ethylenediamine iron(II) involves its ability to coordinate with other molecules or ions through its iron center. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, as a catalyst, it can facilitate specific chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
N,N’-Disalicylal-ethylenediamine iron(II) can be compared with other similar iron complexes, such as:
N,N’-Bis(salicylidene)ethylenediamine iron(II): Another iron complex with similar coordination properties.
N,N’-Ethylenebis(salicylideneiminato) iron(II): A compound with similar structural features and applications.
The uniqueness of N,N’-Disalicylal-ethylenediamine iron(II) lies in its specific coordination environment and the stability it offers in various chemical reactions and applications.
Properties
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJGISIJWYVWOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FeN2O2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743076 |
Source


|
| Record name | iron(2+);6-[[2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-12-5 |
Source


|
| Record name | iron(2+);6-[[2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
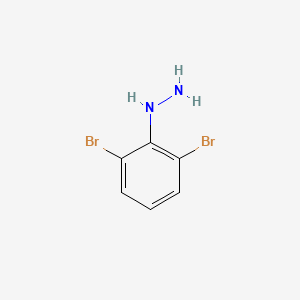
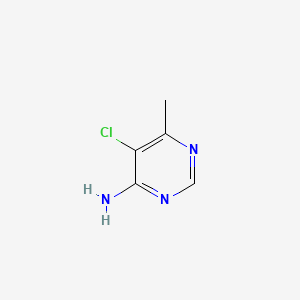
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)
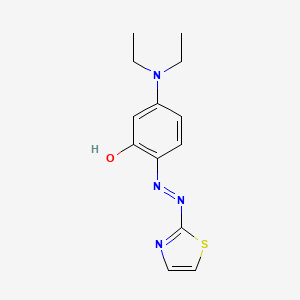

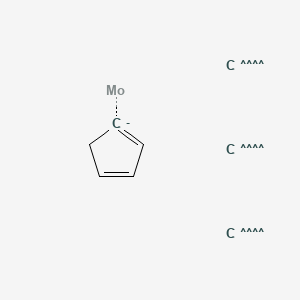
![methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B577095.png)
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)


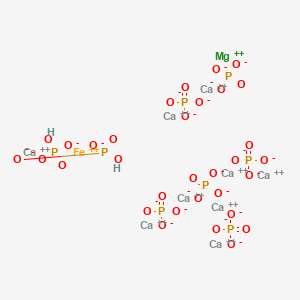
![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)

